
2'-Desoxy-2'-fluor-5-iodozytidin
Übersicht
Beschreibung
2’-Deoxy-2’-fluoro-5-iodocytidine is a synthetic nucleoside analog with significant antiviral and anticancer properties. It is structurally similar to cytidine but features modifications that enhance its biological activity. This compound is particularly noted for its efficacy against hepatitis C virus and various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-2’-fluoro-5-iodocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA replication and repair mechanisms due to its incorporation into DNA.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its anticancer activity through the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Industry: Utilized in the development of antiviral and anticancer drugs, contributing to the pharmaceutical industry’s efforts to combat viral infections and cancer.
Wirkmechanismus
Target of Action
The primary target of 2’-Deoxy-2’-fluoro-5-iodocytidine is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome .
Mode of Action
2’-Deoxy-2’-fluoro-5-iodocytidine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .
Biochemical Pathways
The metabolism of 2’-Deoxy-2’-fluoro-5-iodocytidine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Pharmacokinetics
It’s worth noting that the intracellular retention of similar compounds can be markedly longer than that of other antiviral drugs
Result of Action
The result of the action of 2’-Deoxy-2’-fluoro-5-iodocytidine is the potent and long-lasting inhibition of HCV RNA replication . By acting as a nonobligate chain terminator, it effectively prevents the replication of the HCV RNA genome .
Action Environment
Factors such as the intracellular environment and the presence of specific enzymes (eg, UMP-CMP kinase and nucleoside diphosphate kinase) are likely to play a role in its metabolism and action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine typically involves multiple steps, starting from commercially available nucleosides. One common method includes the fluorination of 2’-deoxycytidine followed by iodination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-5-iodocytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorine and iodine substituents.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the nucleoside.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the iodine atom.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be employed, though care must be taken to avoid degradation of the nucleoside.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the compound.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted nucleosides.
Hydrolysis Products: Free bases and sugars resulting from the cleavage of the glycosidic bond.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside analog with anticancer properties.
5-Iodo-2’-deoxycytidine: Similar in structure but lacks the fluorine atom, affecting its biological activity.
2’-Deoxy-2’-fluoro-5-iodouridine: A uridine analog with similar antiviral and anticancer activities.
Uniqueness: 2’-Deoxy-2’-fluoro-5-iodocytidine is unique due to the presence of both fluorine and iodine atoms, which enhance its stability and biological activity. The fluorine atom increases the compound’s resistance to enzymatic degradation, while the iodine atom facilitates its incorporation into DNA, making it a potent antiviral and anticancer agent.
Biologische Aktivität
2'-Deoxy-2'-fluoro-5-iodocytidine (DFI) is a synthetic nucleoside analog recognized for its significant antiviral and anticancer properties. Its structural modifications enhance its biological activity, particularly against the Hepatitis C virus (HCV) and various cancer cell lines. This article provides a detailed examination of the biological activity of DFI, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Target and Mode of Action
The primary target of DFI is the HCV RNA-dependent RNA polymerase (RdRp) . It functions as a competitive inhibitor , effectively blocking the replication of viral RNA. The compound's metabolism leads to the formation of its triphosphate form, which is crucial for its incorporation into viral RNA, thereby inhibiting viral replication.
Biochemical Pathways
DFI's action is influenced by several biochemical pathways:
- Intracellular Environment : Factors such as the presence of specific enzymes (e.g., UMP-CMP kinase) play a critical role in its metabolism.
- Retention : DFI exhibits prolonged intracellular retention compared to other antiviral agents, contributing to its sustained antiviral effects.
Pharmacokinetics
DFI's pharmacokinetic profile indicates that it has favorable absorption and distribution properties, with studies suggesting effective intracellular concentrations that support its therapeutic efficacy against HCV.
Antiviral Properties
DFI has demonstrated potent activity against HCV and other viruses. In vitro studies indicate that it significantly inhibits HCV replication in cultured cells. Its effectiveness is attributed to its structural modifications, which enhance stability against enzymatic degradation and facilitate incorporation into viral RNA .
Anticancer Activity
Research has shown that DFI can induce apoptosis in various cancer cell lines. It interferes with DNA synthesis by being incorporated into DNA strands, leading to cytotoxic effects on rapidly dividing cancer cells. The compound has been studied for its potential use in treating cancers such as leukemia and solid tumors.
Comparative Analysis with Similar Compounds
Compound Name | Structure Modifications | Biological Activity |
---|---|---|
2'-Deoxy-5-fluorocytidine | Fluorine substitution at C5 | Anticancer properties |
5-Iodo-2'-deoxycytidine | Iodine substitution at C5 | Moderate antiviral activity |
2'-Deoxy-2'-fluoro-5-iodouridine | Similar to DFI but with uridine | Antiviral and anticancer activity |
DFI is unique due to the combination of both fluorine and iodine atoms, which enhances its stability and biological activity compared to other nucleoside analogs .
Case Study: Efficacy Against HCV
In a notable study, DFI was tested in vitro against various strains of HCV. The results showed a significant reduction in viral load, with IC50 values indicating high potency. The study concluded that DFI could serve as a promising candidate for HCV treatment, warranting further clinical investigations.
Research on Anticancer Effects
Another study focused on the anticancer properties of DFI, demonstrating its ability to induce apoptosis in leukemia cell lines. The mechanism was linked to DNA damage caused by the incorporation of DFI into DNA strands, leading to cell cycle arrest and subsequent cell death .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415000 | |
Record name | AG-H-25014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-93-1 | |
Record name | AG-H-25014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.